![molecular formula C17H17N7 B6249580 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine CAS No. 2261037-05-0](/img/no-structure.png)

7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

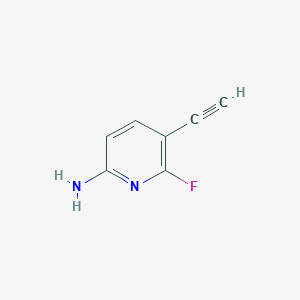

The compound “7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring. Attached to this quinoline structure are pyrazole rings, another type of organic compound characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While the exact synthesis process for this specific compound is not detailed in the available literature, pyrazoles are typically synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Similarly, quinoline compounds can be synthesized through several methods, including the Skraup synthesis, Doebner-Miller reaction, and Combes quinoline synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of quinoline and pyrazole moieties. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, made up of fused benzene and pyridine rings. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar compounds, it could be a candidate for drug development, particularly in the areas of antibacterial, antifungal, anti-inflammatory, and antitumor therapies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(1H-pyrazol-1-yl)ethylamine, which is then reacted with 2-chloroquinoline-4,7-diamine to form the second intermediate, N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine. This intermediate is then reacted with 1H-pyrazole to form the final product.", "Starting Materials": [ "2-chloroquinoline-4,7-diamine", "1H-pyrazole", "2-(1H-pyrazol-1-yl)ethylamine" ], "Reaction": [ "Step 1: 2-chloroquinoline-4,7-diamine is reacted with sodium hydroxide and 1,2-dichloroethane to form 2-chloroquinoline-4,7-diamine hydrochloride.", "Step 2: 2-chloroquinoline-4,7-diamine hydrochloride is reacted with sodium azide and triphenylphosphine to form 2-azidoquinoline-4,7-diamine.", "Step 3: 2-azidoquinoline-4,7-diamine is reduced with hydrogen gas and palladium on carbon to form 2-aminoquinoline-4,7-diamine.", "Step 4: 2-aminoquinoline-4,7-diamine is reacted with 2-bromoethylamine hydrobromide and sodium carbonate to form N4-[2-(bromoethyl)quinoline-4,7-diamine].", "Step 5: N4-[2-(bromoethyl)quinoline-4,7-diamine] is reacted with sodium azide and copper sulfate to form N4-[2-(azidoethyl)quinoline-4,7-diamine].", "Step 6: N4-[2-(azidoethyl)quinoline-4,7-diamine] is reduced with hydrogen gas and palladium on carbon to form N4-[2-(ethylamine)quinoline-4,7-diamine].", "Step 7: N4-[2-(ethylamine)quinoline-4,7-diamine] is reacted with 1H-pyrazole and sodium hydride to form the final product, 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine." ] } | |

Número CAS |

2261037-05-0 |

Fórmula molecular |

C17H17N7 |

Peso molecular |

319.4 |

Pureza |

92 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.